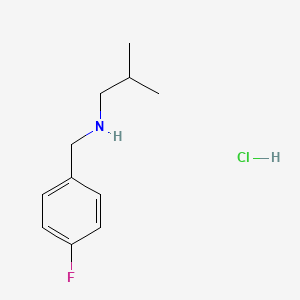![molecular formula C17H22ClNO B3093087 (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride CAS No. 1240567-69-4](/img/structure/B3093087.png)
(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride” is C17H21NO. Its molecular weight is 255.35 g/mol. The detailed molecular structure is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Applications in Drug Synthesis and Medical Fields
Levulinic acid, a biomass-derived compound with carbonyl and carboxyl functional groups, showcases flexibility and diversity in drug synthesis. It reduces drug synthesis costs and has untapped potential in medicine, including cancer treatment and medical materials. Its application ranges from raw material for direct drug synthesis, synthesis of related derivatives for specific drug applications, modification of chemical reagents, and formation of protective groups for drug synthesis, demonstrating its versatility and importance in pharmaceutical development (Zhang et al., 2021).
Environmental Science and Pollution Research
Research on the degradation of environmental pollutants such as 2,4-D and other phenoxy herbicides in soil, organic matter, and minerals provides insights into the fate and behavior of similar compounds. This understanding is crucial for developing strategies to mitigate the environmental impact of these substances, offering a perspective on the significance of chemical breakdown pathways and the role of soil composition in the environmental persistence and toxicity of chemical agents (Werner et al., 2012).
Contributions to Understanding Environmental Pollutants
The occurrence, fate, and toxicity of triclosan and its by-products in the environment highlight the complex interactions between chemical pollutants and ecological systems. This research sheds light on the persistence of such compounds in various environmental matrices and their potential toxic effects on aquatic organisms and human health, emphasizing the need for continued investigation into safer and more sustainable chemical uses and disposal methods (Bedoux et al., 2012).
Insights into Chemical Warfare Agent Degradation
Understanding the sources, fate, and toxicity of chemical warfare agent degradation products is vital for environmental and occupational health. This knowledge contributes to the development of remediation and decontamination strategies, ensuring the safety and protection of populations and ecosystems potentially affected by such hazardous substances (Munro et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-3-14(2)18-13-15-8-7-11-17(12-15)19-16-9-5-4-6-10-16;/h4-12,14,18H,3,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVQESVANMNXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



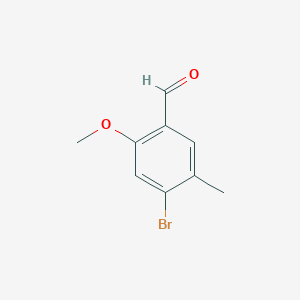
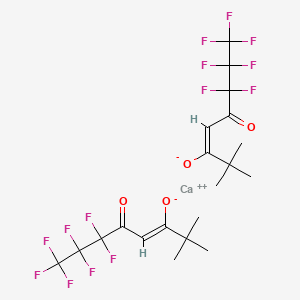
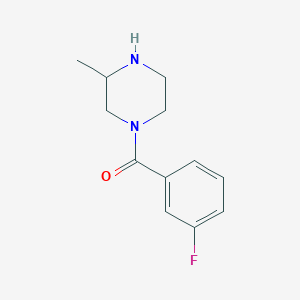
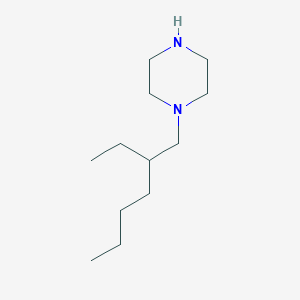
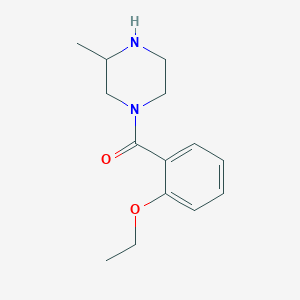

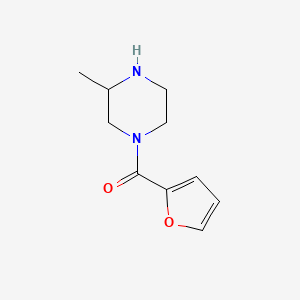
amine hydrochloride](/img/structure/B3093074.png)
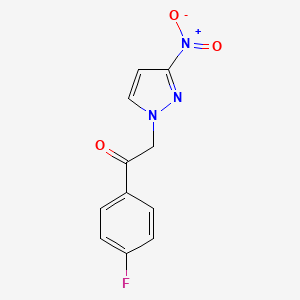
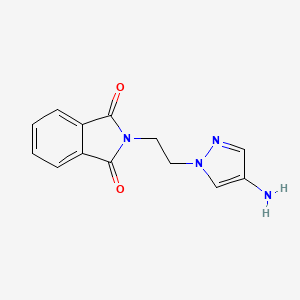
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)
![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)
